molecular formula C9H11N3O B1378337 6-Amino-1-methyl-4-methoxy-7-azaindole CAS No. 1427503-48-7

6-Amino-1-methyl-4-methoxy-7-azaindole

Cat. No. B1378337
M. Wt: 177.2 g/mol
InChI Key: CIHJAWFOIUGPTB-UHFFFAOYSA-N
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Description

6-Amino-1-methyl-4-methoxy-7-azaindole (6-AMMA) is an organic compound with a molecular formula of C7H8N2O. It is a derivative of indole and is part of the class of molecules known as azaindoles. 6-AMMA is an important intermediate for the synthesis of various biologically active compounds, including pharmaceuticals, agrochemicals and dyes.

Mechanism Of Action

6-Amino-1-methyl-4-methoxy-7-azaindole acts as an electrophile, meaning it is capable of accepting electrons from other molecules. This allows it to form covalent bonds with other molecules and thus become a part of larger molecular structures. It is also capable of undergoing a variety of reactions, including nucleophilic substitution, Michael addition, and aldol condensation.

Biochemical And Physiological Effects

6-Amino-1-methyl-4-methoxy-7-azaindole has been studied for its potential effects on biochemical and physiological processes. It has been shown to interact with various enzymes, including cytochrome P450, and to act as an inhibitor of certain amino acid transporters. It has also been shown to possess antioxidant properties and to inhibit the growth of certain types of cancer cells.

Advantages And Limitations For Lab Experiments

6-Amino-1-methyl-4-methoxy-7-azaindole has a number of advantages for use in laboratory experiments. It is relatively inexpensive, readily available, and can be synthesized from a variety of starting materials. It is also highly reactive, making it a useful starting material for a variety of reactions. However, it is also highly toxic and can be corrosive to some materials, so it must be handled carefully.

Future Directions

In the future, 6-Amino-1-methyl-4-methoxy-7-azaindole could potentially be used in the development of new drugs and therapies for a variety of diseases. It could also be used to study the effects of environmental factors on its reactivity, as well as its potential uses as a drug delivery system or a substrate for enzyme-catalyzed reactions. Additionally, it could be used to develop new methods for synthesizing biologically active compounds, such as pharmaceuticals, agrochemicals and dyes. Finally, it could be used to study the biochemical and physiological effects of 6-Amino-1-methyl-4-methoxy-7-azaindole on living organisms.

Scientific Research Applications

6-Amino-1-methyl-4-methoxy-7-azaindole has been extensively studied in the scientific research field. It has been used as a starting material in the synthesis of biologically active compounds, such as pharmaceuticals, agrochemicals and dyes. It has also been used to study the effects of various environmental factors on its reactivity, as well as its potential uses as a drug delivery system or a substrate for enzyme-catalyzed reactions.

properties

IUPAC Name

4-methoxy-1-methylpyrrolo[2,3-b]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-12-4-3-6-7(13-2)5-8(10)11-9(6)12/h3-5H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHJAWFOIUGPTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1N=C(C=C2OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001216428
Record name 1H-Pyrrolo[2,3-b]pyridin-6-amine, 4-methoxy-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001216428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1-methyl-4-methoxy-7-azaindole

CAS RN

1427503-48-7
Record name 1H-Pyrrolo[2,3-b]pyridin-6-amine, 4-methoxy-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427503-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridin-6-amine, 4-methoxy-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001216428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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